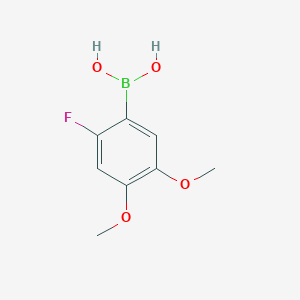

2-Fluoro-4,5-dimethoxyphenylboronic acid

Vue d'ensemble

Description

2-Fluoro-4,5-dimethoxyphenylboronic acid is an important organic molecule that has attracted much attention due to its potential applications in various fields of research and industry. It is a boronic acid derivative, which is a class of compounds that have been gaining interest in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4,5-dimethoxyphenylboronic acid is represented by the formula C8H10BFO4 . The boronic acid group is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4,5-dimethoxyphenylboronic acid include a molecular weight of 199.97 . The compound is a solid at room temperature .

Applications De Recherche Scientifique

Organic Synthesis

In organic chemistry, 2-Fluoro-4,5-dimethoxyphenylboronic acid is utilized as a reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The presence of fluorine and methoxy groups on the phenyl ring can influence the electronic properties of the molecule, making it a valuable compound for creating pharmaceuticals and polymers with specific characteristics.

Drug Design and Discovery

The boronic acid moiety of this compound is of particular interest in the design of proteasome inhibitors, which are used in cancer therapy . These inhibitors can target the proteasome’s active site, leading to the accumulation of unwanted proteins and inducing apoptosis in cancer cells. The fluorine atom’s presence can enhance the binding affinity and selectivity of the inhibitor to the proteasome.

Material Science

In material science, 2-Fluoro-4,5-dimethoxyphenylboronic acid can be used to modify surface properties of materials. It can be employed to create self-assembling monolayers on gold surfaces, which are useful in constructing biosensors and electronic devices . The boronic acid group can form reversible covalent bonds with diols, which is beneficial for dynamic coating applications.

Chromatography

This compound finds application in chromatography as a derivatization agent for the detection of sugars and other diol-containing compounds . The boronic acid group can interact with diols under mild conditions, forming stable complexes that can be easily detected using various chromatographic techniques.

Analytical Chemistry

2-Fluoro-4,5-dimethoxyphenylboronic acid: is used in analytical chemistry for the quantification of cis-diol-containing biomolecules, such as nucleosides and carbohydrates . The boronic acid moiety selectively binds to cis-diols, allowing for the selective detection and quantification of these important biological compounds.

Neutron Capture Therapy

Boronic acids, including 2-Fluoro-4,5-dimethoxyphenylboronic acid , are explored as potential boron carriers for neutron capture therapy (NCT) . NCT is a type of cancer treatment that relies on the capture of thermal neutrons by boron-10, which leads to the production of high-energy alpha particles that can destroy cancer cells. The stability and delivery of boron to the tumor site are critical for the success of this therapy.

Sensor Technology

The boronic acid group’s ability to form complexes with diols is also exploited in sensor technology . Sensors based on 2-Fluoro-4,5-dimethoxyphenylboronic acid can detect glucose levels in biological fluids, which is crucial for monitoring diabetes. The compound’s specificity and sensitivity towards glucose make it an excellent candidate for non-enzymatic glucose sensors.

Environmental Monitoring

Lastly, 2-Fluoro-4,5-dimethoxyphenylboronic acid can be used in environmental monitoring to detect polyols and other compounds that contain diol groups . These substances are often found in various environmental samples, and their detection and quantification are important for assessing pollution levels and ecological health.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-4,5-dimethoxyphenylboronic acid participates in a process called transmetalation . This process involves the transfer of an organic group from boron to a metal catalyst, such as palladium . The boronic acid acts as a nucleophile, donating electrons to form a new bond with the metal .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially influence a variety of biochemical pathways, depending on the specific context of the reaction.

Result of Action

The molecular and cellular effects of 2-Fluoro-4,5-dimethoxyphenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of 2-Fluoro-4,5-dimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

Propriétés

IUPAC Name |

(2-fluoro-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXESUNZYCLCARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256149 | |

| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900175-07-7 | |

| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)

![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)